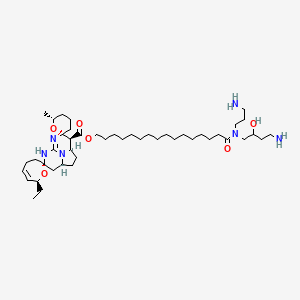
CID 3011700
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is known for its complex molecular structure and significant biological activities, including antifungal, antimicrobial, anticancer, and neuroprotective properties.
Preparation Methods
Chemical Reactions Analysis
Crambescidin 800 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of crambescidin 800, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Crambescidin 800 has a wide range of scientific research applications:
Antifungal and Antimicrobial Properties: It demonstrates potent antifungal and antimicrobial activities, making it a potential lead compound in fighting fungal infections and pathogenic bacteria.
Anticancer Properties: Research indicates that crambescidin 800 can inhibit tumor cell proliferation, disrupt tumor cell adhesion, and activate apoptotic signaling, leading to tumor regression in various cancer models.
Neuroprotective Effects:
Mechanism of Action
The mechanism of action of crambescidin 800 involves multiple pathways. It exerts its effects by inducing cell cycle arrest and apoptosis in fungal and cancer cells. The molecular targets include key proteins involved in cell cycle regulation and apoptosis pathways. For example, in cancer cells, crambescidin 800 disrupts tumor cell adhesion and activates apoptotic signaling, leading to tumor regression .
Comparison with Similar Compounds
Crambescidin 800 is unique due to its potent biological activities and complex structure. Similar compounds include crambescidin-816 and crambescidin-830, which share similar antifungal and antimicrobial properties. variations in their molecular structures can significantly affect their biological activities and selectivity.
Properties
Molecular Formula |
C45H80N6O6 |
|---|---|
Molecular Weight |
801.2 g/mol |
InChI |
InChI=1S/C45H80N6O6/c1-3-38-22-16-17-27-44(57-38)33-36-24-25-39-41(45(28-19-21-35(2)56-45)49-43(48-44)51(36)39)42(54)55-32-18-14-12-10-8-6-4-5-7-9-11-13-15-23-40(53)50(31-20-29-46)34-37(52)26-30-47/h16,22,35-39,41,52H,3-15,17-21,23-34,46-47H2,1-2H3,(H,48,49)/t35-,36+,37?,38+,39-,41-,44+,45-/m1/s1 |
InChI Key |
PPZWAJHYVRKUKB-IOKUSETGSA-N |
SMILES |
CCC1C=CCCC2(O1)CC3CCC4N3C(=NC5(C4C(=O)OCCCCCCCCCCCCCCCC(=O)N(CCCN)CC(CCN)O)CCCC(O5)C)N2 |
Isomeric SMILES |
CC[C@H]1C=CCC[C@]2(O1)C[C@@H]3CC[C@H]4N3C(=N[C@]5([C@H]4C(=O)OCCCCCCCCCCCCCCCC(=O)N(CCCN)CC(CCN)O)CCC[C@H](O5)C)N2 |
Canonical SMILES |
CCC1C=CCCC2(O1)CC3CCC4N3C(=NC5(C4C(=O)OCCCCCCCCCCCCCCCC(=O)N(CCCN)CC(CCN)O)CCCC(O5)C)N2 |
Synonyms |
crambescidin 800 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















